molecular formula C14H25NO3 B6264886 tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate CAS No. 775288-52-3

tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate

Cat. No.: B6264886
CAS No.: 775288-52-3
M. Wt: 255.35 g/mol
InChI Key: RUDVNPDWGAFFAX-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-methyl-1-oxopropan-2-yl (dimethyl ketone) substituent at the 4-position. While direct experimental data for this specific compound are absent in the provided evidence, its structural analogs are well-documented. Piperidine-Boc derivatives are widely used in medicinal chemistry as intermediates for drug discovery, leveraging the Boc group’s stability under basic conditions and ease of deprotection under acidic conditions .

Similar compounds are often synthesized via nucleophilic substitution, coupling reactions, or ketone functionalization .

Properties

CAS No.

775288-52-3

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-15)14(4,5)10-16/h10-11H,6-9H2,1-5H3

InChI Key

RUDVNPDWGAFFAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)C=O

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares tert-butyl 4-(2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate with key analogs from the evidence:

Compound Name (CAS No.) Substituent at Position 4 Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (Hypothetical) 2-Methyl-1-oxopropan-2-yl C14H25NO3 255.36 g/mol Likely moderate polarity; potential kinase inhibitor scaffold
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-Bromobenzyloxy C17H24BrNO3 370.28 g/mol Bromine enhances electrophilicity; antiviral agent intermediate
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate 2-Chloro-2-oxoethyl C12H20ClNO3 261.75 g/mol Reactive chloroacetyl group for further functionalization
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (732275-92-2) 4-Methylphenyl C17H25NO2 275.39 g/mol Lipophilic; used in safety studies (no significant hazards reported)
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (333986-05-3) Hydroxy(pyridin-2-yl)methyl C16H24N2O3 292.38 g/mol Pyridine moiety enhances solubility; unknown toxicity profile

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